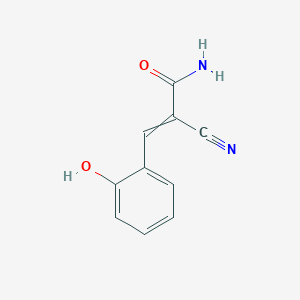

2-Cyano-3-(2-hydroxyphenyl)acrylamide

Description

Contextualization within Acrylamide (B121943) Derivatives Chemistry

Acrylamide and its derivatives represent a versatile class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature, known as a Michael acceptor, makes them reactive towards nucleophiles and is central to their diverse biological activities. nih.gov In medicinal chemistry, the acrylamide moiety is recognized as a valuable pharmacophore, a molecular framework responsible for a drug's pharmacological activity. researchgate.net

Researchers have successfully incorporated the acrylamide scaffold into a wide array of therapeutic agents, demonstrating activities including antitumor, anti-inflammatory, antiviral, and antibacterial effects. researchgate.net A notable advantage of including an acrylamide functional group is its potential to improve the drug-like properties of a molecule, such as enhancing both water and lipid solubility, which can lead to better membrane permeability. chemicalbook.com

The synthesis of acrylamide derivatives, particularly 2,3-disubstituted variants, is commonly achieved through the Knoevenagel condensation. nih.govsigmaaldrich.com This reaction typically involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetamide. nih.govmdpi.com The versatility of this synthetic route allows for the creation of a large library of derivatives with varied substituents for screening and development. nih.gov

Overview of the 2-Cyano-3-(hydroxyphenyl)acrylamide Scaffold in Chemical Biology and Materials Science

The 2-cyano-3-(hydroxyphenyl)acrylamide scaffold is a key structural motif that has been explored in both chemical biology and materials science. The specific positioning of the hydroxyl group on the phenyl ring (ortho, meta, or para) significantly influences the compound's properties and potential applications.

In the realm of chemical biology , this scaffold is a component of molecules investigated for a range of biological effects. For instance, derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide have been synthesized and identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov This makes them potential candidates for treating diseases related to hyperpigmentation. nih.gov Furthermore, various 2-cyano-3-(substituted phenyl)acrylamides have been reported to possess diverse pharmacological activities, and the general acrylamide framework is a known component in compounds with anticancer properties. researchgate.netnih.gov One clinically used drug, Entacapone, used for treating Parkinson's disease, possesses a related 2-cyano-3-phenylacrylamide (B1607073) structure. researchgate.net

In materials science , the unique electronic and structural properties of this scaffold have led to its investigation for novel applications. For example, a derivative, (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide, has been explored as a reversible, stimulus-responsive color-changing material. evitachem.com This property is attributed to its ability to alter light absorption in response to external stimuli. evitachem.com This opens up possibilities for its use in sensors and smart materials.

Rationale for Focused Academic Investigation of 2-Cyano-3-(2-hydroxyphenyl)acrylamide

The specific isomer, this compound, garners focused academic attention due to the unique chemical environment created by the ortho-positioning of the hydroxyl group on the phenyl ring. This structural feature distinguishes it from its meta- and para-isomers and provides a compelling rationale for its investigation.

Research Interest: While much of the published research focuses on the broader class of 2-cyano-3-(substituted phenyl)acrylamides, the 2-hydroxy isomer is of particular interest. Its precursor, 2-hydroxybenzaldehyde (salicylaldehyde), is known for its chelating properties, and derivatives often exhibit unique photochemical and photophysical behaviors. Research into closely related N-substituted derivatives of this compound has highlighted potential applications in materials science, specifically as stimulus-responsive materials. evitachem.com The academic investigation into the parent compound aims to understand the fundamental contributions of this specific substitution pattern to its chemical, biological, and material properties, providing a foundation for the rational design of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-(2-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-8(10(12)14)5-7-3-1-2-4-9(7)13/h1-5,13H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUZMZDJWZMTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano 3 2 Hydroxyphenyl Acrylamide and Analogues

Knoevenagel Condensation Approaches in 2-Cyano-3-phenylacrylamide (B1607073) Synthesis

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, in this case, 2-cyanoacetamide, with a carbonyl compound, such as 2-hydroxybenzaldehyde (salicylaldehyde), typically in the presence of a basic catalyst. chemspider.comnih.gov

The efficiency and yield of the Knoevenagel condensation are highly dependent on the choice of catalyst, solvent, and reaction temperature. A variety of catalysts have been explored to optimize the synthesis of 2-cyano-3-phenylacrylamide derivatives.

Base Catalysts: Weak bases are commonly employed to facilitate the deprotonation of the active methylene compound. Piperidine is a traditional and effective catalyst for this transformation. chemspider.commdpi.com Other organic bases such as triethylamine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been successfully utilized, often in combination with a promoter like acetamidine in aqueous media to enhance reaction rates. nih.gov

Solvent Selection: The choice of solvent can significantly impact reaction times and yields. While traditional organic solvents like ethanol and toluene are effective, there is a growing trend towards using more environmentally benign solvents. Water has been shown to be a viable medium, particularly when paired with appropriate catalysts. researchgate.net

Temperature: Reactions are often carried out at elevated temperatures to ensure completion, though milder, room-temperature conditions are achievable with optimized catalyst systems. researchgate.net

The following table summarizes the impact of different catalysts on the Knoevenagel condensation for the synthesis of 2-cyano-3-phenylacrylamide analogues.

| Catalyst | Solvent | Temperature | Yield | Reference |

| Piperidine | Ethanol | Reflux | 90% | mdpi.com |

| DBU/Acetamidine | Water/Ethanol | Room Temp. | Excellent | researchgate.net |

| Ammonium Acetate | Isopropanol | 60°C | Good | google.com |

| Chitosan | Solvent-free | Room Temp. | >85% | nih.gov |

A key aspect of the Knoevenagel condensation is its stereoselectivity. The reaction typically yields the thermodynamically more stable (E)-isomer as the major product. This preference is attributed to the steric hindrance between the phenyl ring and the cyano and amide groups in the transition state leading to the (Z)-isomer. The formation of the planar, conjugated system of the α,β-unsaturated product drives the dehydration of the initial aldol adduct, and the (E)-configuration minimizes steric strain. For many pharmaceutical applications, the exclusive formation of the (E)-isomer is crucial for biological activity. google.com

Solid-State Synthesis Techniques

In recent years, mechanochemistry has emerged as a powerful tool in organic synthesis, offering a solvent-free and often more efficient alternative to traditional solution-phase reactions. The Knoevenagel condensation is well-suited for mechanochemical activation.

Solid-state synthesis, typically performed in a ball mill or with a mortar and pestle, can lead to quantitative yields of 2-cyano-3-phenylacrylamide derivatives without the need for solvents or external heating. beilstein-journals.org These solvent-free methods are not only environmentally friendly but can also, in some cases, provide access to products that are difficult to obtain from solution-phase reactions. The kinetics of mechanochemical Knoevenagel condensations can be influenced by the addition of small amounts of liquid (liquid-assisted grinding), with polar solvents sometimes accelerating the reaction rate. semanticscholar.org Chitosan, derived from crustacean waste, has been effectively used as a sustainable and recyclable organocatalyst for the mechanochemical Knoevenagel condensation of various aldehydes with malononitrile, a related active methylene compound, achieving excellent yields at room temperature. nih.gov

Green Chemistry Approaches in Acrylamide (B121943) Derivative Preparation

The principles of green chemistry are increasingly being applied to the synthesis of 2-cyano-3-phenylacrylamide derivatives to minimize environmental impact. Key strategies include:

Use of Green Solvents: As mentioned, water is an excellent green solvent for the Knoevenagel condensation, especially when used with effective catalysts. mdpi.comresearchgate.net

Catalyst-Free and Natural Catalysts: Some Knoevenagel condensations can be performed under catalyst-free conditions in water at elevated temperatures. mdpi.com Furthermore, natural and biodegradable catalysts, such as chitosan derived from crustacean shells, are being explored as sustainable alternatives to traditional catalysts. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Knoevenagel condensations, thereby increasing energy efficiency. documentsdelivered.com

The following table highlights some green chemistry approaches for the synthesis of 2-cyano-3-phenylacrylamide analogues.

| Green Approach | Catalyst/Conditions | Advantages | Reference |

| Aqueous Synthesis | DBU/Acetamidine in Water | Avoids organic solvents, mild conditions | researchgate.net |

| Natural Catalyst | Henna leaf extract | Biodegradable, readily available | acs.org |

| Mechanochemistry | Chitosan | Solvent-free, recyclable catalyst | nih.gov |

| Microwave-Assisted | Ammonium acetate | Reduced reaction time, high yield | documentsdelivered.com |

Synthetic Pathways to Modified Phenyl Rings for 2-Cyano-3-(2-hydroxyphenyl)acrylamide Derivatives

The synthesis of derivatives of this compound with modified phenyl rings relies on the availability of a diverse range of substituted salicylaldehydes. The Knoevenagel condensation is a robust reaction that tolerates a wide variety of functional groups on the aromatic ring of the aldehyde. nih.gov Therefore, the primary synthetic challenge lies in the preparation of these substituted salicylaldehydes.

Various methods exist for the synthesis of substituted salicylaldehydes, including:

Electrophilic Aromatic Substitution: Direct functionalization of salicylaldehyde or its protected derivatives through reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation.

Ortho-formylation of Substituted Phenols: The Duff reaction or the Reimer-Tiemann reaction can be used to introduce a formyl group ortho to the hydroxyl group of a pre-functionalized phenol.

Multi-step Synthetic Sequences: More complex substitution patterns may require multi-step syntheses involving protection-deprotection strategies and functional group interconversions.

Once the desired substituted salicylaldehyde is obtained, it can be readily condensed with 2-cyanoacetamide under standard Knoevenagel conditions to yield the corresponding 2-cyano-3-(substituted-2-hydroxyphenyl)acrylamide derivative.

Development of Novel Synthetic Routes for Structural Diversification

While the Knoevenagel condensation is the workhorse for the synthesis of 2-cyano-3-aryl-acrylamides, research into novel synthetic routes is ongoing to enable greater structural diversification. Some emerging strategies include:

Transition Metal-Catalyzed Reactions: Palladium- and rhodium-catalyzed reactions offer alternative approaches to forming the core structure or functionalizing α,β-unsaturated amides. For instance, palladium-catalyzed C-H bond activation has been used to synthesize biphenyl-2-carbonitrile derivatives, showcasing the potential of such methods for creating complex aryl structures. nih.gov Rhodium-catalyzed C-H activation and annulation reactions of α,β-unsaturated amides have also been reported, providing pathways to more complex, cyclic structures. acs.org

Reactions of Enaminonitriles: The versatile reactivity of enaminonitriles, such as 2-cyano-3-(dimethylamino)acrylamide, allows for their use as precursors to a variety of heterocyclic systems through reactions with different nucleophiles. researchgate.net This approach offers a route to structurally diverse analogues where the phenyl ring is replaced by a heterocyclic system.

Multi-component Reactions: Designing one-pot, multi-component reactions that combine several synthetic steps can provide a highly efficient route to complex acrylamide derivatives, reducing waste and purification efforts.

These novel approaches, while perhaps not as universally applied as the Knoevenagel condensation, hold significant promise for the future synthesis of structurally unique and potentially more potent analogues of this compound.

Spectroscopic and Crystallographic Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 2-Cyano-3-(2-hydroxyphenyl)acrylamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, the amide protons, and the hydroxyl proton.

While a specific, publicly available ¹H NMR spectrum for this compound is not readily found in the searched literature, data for closely related structures, such as 2-cyano-3-phenylacrylamide (B1607073) derivatives, can provide expected chemical shift ranges. For instance, in a related compound, the amide protons (NH₂) typically appear as a broad singlet at a low field, around 9.11 ppm, due to their acidic nature and exchange with the solvent. The vinylic proton signal is expected to appear as a singlet in the olefinic region. The aromatic protons of the hydroxyphenyl ring would present as a complex multiplet pattern, influenced by their substitution pattern and coupling with each other. The phenolic hydroxyl proton would also likely appear as a broad, exchangeable singlet.

Table 1: Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Amide (NH₂) | Downfield (e.g., ~9.11) | Broad Singlet | Exchangeable with D₂O |

| Vinylic (=CH) | Olefinic region (e.g., ~7.95) | Singlet | |

| Aromatic (C₆H₄) | Aromatic region (e.g., ~6.8-7.8) | Multiplet | Pattern depends on substitution |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Based on data for analogous compounds, the carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The cyano group carbon (-C≡N) would appear in the range of 115-125 ppm. The carbons of the aromatic ring and the vinylic carbons would have signals in the aromatic/olefinic region (approximately 100-150 ppm).

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160-170 |

| Cyano (C≡N) | 115-125 |

| Aromatic/Vinylic (C=C, Ar-C) | 100-150 |

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups.

The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amide (NH₂) would appear as two sharp bands in the 3300-3500 cm⁻¹ region. The cyano group (-C≡N) has a very characteristic sharp absorption band around 2225 cm⁻¹. The carbonyl group (C=O) of the amide would show a strong absorption band in the range of 1650-1700 cm⁻¹. The C=C double bond stretching of the acrylamide (B121943) and the aromatic ring would be observed in the 1500-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Phenolic O-H stretch | 3200-3600 | Broad |

| Amide N-H stretch | 3300-3500 | Medium, often two bands |

| Cyano C≡N stretch | ~2225 | Sharp, Medium |

| Amide C=O stretch | 1650-1700 | Strong |

| C=C stretch (alkene and aromatic) | 1500-1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The molecular formula of this compound is C₁₀H₈N₂O₂. Its calculated molecular weight is approximately 188.18 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 188. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as CO, NH₂, and HCN, as well as cleavage of the bond between the phenyl ring and the acrylamide moiety.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Molecular Ion Peak (M⁺) | m/z = 188 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The extended conjugation in this compound, involving the phenyl ring, the double bond, the cyano group, and the carbonyl group, is expected to result in strong UV absorption.

The UV-Vis spectrum would likely show one or more absorption maxima (λ_max) in the UV region. The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents. The presence of the hydroxyl group on the phenyl ring can also influence the absorption spectrum.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the searched literature, analysis of related compounds reveals common structural features. For instance, the crystal structure of a similar 2-cyanoacrylamide derivative showed that the molecules can be linked by intermolecular hydrogen bonds, such as N-H···O interactions, forming specific packing arrangements in the crystal lattice. Such studies would be crucial to understand the solid-state properties of this compound. A search of the Cambridge Crystallographic Data Centre (CCDC) would be the definitive way to ascertain if the crystal structure has been determined.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-cyano-3-phenylacrylamide |

Determination of Crystal System and Space Group

Crystallographic analysis of a closely related isomer, (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, has shown that it crystallizes in the monoclinic system with the space group P21/n. nih.gov The unit cell parameters for this isomer were determined to be a = 9.031(2) Å, b = 5.178(2) Å, c = 18.330(4) Å, and β = 90.86(3)°. nih.gov While this data pertains to the 3-hydroxy isomer, it provides a valuable reference for the anticipated crystal system of this compound, suggesting a similar level of packing efficiency and symmetry. For other related acrylamide derivatives, such as 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, an orthorhombic crystal system with the space group Pca21 has been reported. mdpi.com

Table 1: Crystallographic Data for (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.031(2) |

| b (Å) | 5.178(2) |

| c (Å) | 18.330(4) |

| β (°) | 90.86(3) |

Note: This data is for a constitutional isomer and is presented for comparative purposes.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of acrylamide and its derivatives allows for the formation of extensive hydrogen bonding networks, which are primary determinants of their crystal packing. The amide group (-CONH2) provides both a hydrogen bond donor (the N-H protons) and an acceptor (the carbonyl oxygen), while the hydroxyl group (-OH) and the cyano group (-C≡N) also participate in these interactions.

Computational and Theoretical Investigations of 2 Cyano 3 2 Hydroxyphenyl Acrylamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-Cyano-3-(2-hydroxyphenyl)acrylamide to predict a range of properties from the ground state.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. aimspress.com

For cyanoacrylamide derivatives, DFT calculations show that the electron density of the HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenyl ring and acrylamide (B121943) moiety. researchgate.net Conversely, the LUMO's electron density is often concentrated on the electron-withdrawing cyanoacrylic acid group. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com In one study on novel cyano-acrylamide derivatives, the calculated HOMO energy was -4.89 eV and the LUMO energy was -3.22 eV, resulting in an energy gap that correlates with the compound's observed biological activity. researchgate.net

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Naphthalene-substituted acryloyl amide | -6.50 | -2.10 | 4.40 |

| Thiophene-substituted cyano-acrylamide | -4.89 | -3.22 | 1.67 |

| Pyran-substituted cyano-carboxylate | -7.06 | -2.54 | 4.52 |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated that aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

For a molecule such as this compound, key vibrational modes include:

O-H stretching: From the phenolic hydroxyl group, typically appearing as a broad band.

N-H stretching: From the amide group.

C≡N stretching: A sharp, intense peak characteristic of the nitrile group, often observed around 2200 cm⁻¹. materialsciencejournal.org

C=O stretching: A strong absorption from the amide carbonyl group.

C=C stretching: From the acrylamide backbone and the aromatic ring.

Theoretical calculations allow for a precise assignment of these bands, helping to confirm the molecular structure and understand the intramolecular interactions, such as hydrogen bonding, which can shift vibrational frequencies. researchgate.net

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2210 | 2203 |

| Amide (C=O) | Stretching | 1690 | 1682 |

| Amine (N-H) | Stretching | 3400 | 3407 |

| Hydroxyl (O-H) | Stretching | 3550 | 3500-3600 |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values on the electron density surface. wolfram.com

Red regions indicate the most negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack.

Blue regions denote the most positive potential, representing electron-deficient areas prone to nucleophilic attack.

Green regions represent neutral or zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen of the cyano group, identifying these as sites for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the amide and hydroxyl hydrogen atoms, indicating them as sites for nucleophilic interaction. researchgate.net This information is invaluable for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

Molecular Dynamics Simulations in Complex Systems

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not widely documented, this technique is essential for understanding how such a molecule would behave in a complex biological environment, such as in an aqueous solution or bound to a protein. nih.gov

MD simulations could be used to:

Explore the conformational flexibility of the molecule.

Study its solvation properties and interactions with water molecules.

Analyze the stability of a ligand-protein complex formed during molecular docking.

Investigate the dynamic changes in a biological target upon binding of the compound. The application of MD simulations is a logical next step following initial docking studies to validate the stability of predicted binding poses and to understand the thermodynamics of the binding process.

In Silico Screening and Drug-Likeness Prediction for Derivatives

Before undertaking costly synthesis and biological testing, in silico screening methods are employed to predict the pharmacokinetic properties and drug-likeness of candidate molecules. These predictions are often based on established criteria such as Lipinski's Rule of Five and Veber's rule. japsonline.comresearchgate.net

Lipinski's Rule of Five suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Studies on various 2-cyano-3-phenylacrylamide (B1607073) derivatives have shown that these compounds generally adhere to Lipinski's rule, indicating good potential for drug-likeness. japsonline.comijbpas.com Online tools like Molinspiration and SwissADME are often used to calculate these properties as well as predict bioactivity scores for targets like G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. japsonline.comijbpas.com

| Property | Predicted Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 350.4 g/mol | ≤ 500 | Yes |

| LogP | 3.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Number of Rule Violations | 0 | ≤ 1 | Yes |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. frontiersin.org This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms.

Derivatives of 2-cyanoacrylamide have been docked against a variety of biological targets to explore their therapeutic potential. nih.govnih.gov For example, derivatives have been studied as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). ijbpas.comnih.gov Other targets investigated include tyrosinase, which is involved in pigmentation, and various protein kinases like TAK1 and JAK1 that play roles in cancer and inflammatory diseases. researchgate.netnih.govnih.gov

Docking studies provide critical information, including:

Binding Affinity: A score, typically in kcal/mol, that estimates the strength of the ligand-receptor interaction. A more negative value indicates stronger binding.

Binding Pose: The specific orientation and conformation of the ligand within the receptor's active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. frontiersin.org

In a study involving 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamide derivatives, docking simulations identified specific derivatives as potential dual inhibitors of COX and 5-LOX enzymes. ijbpas.com Another study showed that certain (E)-2-cyano-3-(substituted phenyl)acrylamide analogs could bind directly to the active site of mushroom tyrosinase with high affinity. nih.gov

| Biological Target | PDB ID | Derivative Class | Binding Energy (kcal/mol) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 3LN1 | 3,5-di-tert-butyl-4-hydroxyphenyl derivative | -9.5 to -10.5 |

| 5-Lipoxygenase (5-LOX) | 3O8Y | 3,5-di-tert-butyl-4-hydroxyphenyl derivative | -8.0 to -9.0 |

| Tyrosinase | 2Y9X | Substituted phenylacrylamide | -7.0 to -8.5 |

| Janus Kinase 1 (JAK1) | 4E4L | Thiophene-substituted derivative | -7.59 |

| Leukotriene A-4 Hydrolase (LT-A4-H) | 5M0Q | N,3-diphenylacrylamide | -8.1 |

Theoretical Studies on Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules like this compound are pivotal for the development of new materials for photonic and optoelectronic applications. While direct theoretical studies on the 2-hydroxy isomer are not extensively available in the reviewed literature, research on the closely related (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide provides a strong basis for understanding its potential NLO characteristics.

Studies on similar compounds, such as triphenylamine-based α-cyanocinnamic acid derivatives, utilize Density Functional Theory (DFT) to predict NLO properties. jmcs.org.mxresearchgate.net These computational models are instrumental in calculating key parameters that govern NLO activity, including dipole moments, polarizability (α), and first (β) and second (γ) hyperpolarizabilities. The calculations often involve methods like the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for the molecular geometries and vibrational frequencies of related acrylamide compounds.

For the analogous (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, theoretical predictions indicate that the molecule is a good candidate for NLO materials. nih.gov This is attributed to the presence of electron-donating (hydroxyl) and electron-withdrawing (cyano and acrylamide) groups, which facilitate intramolecular charge transfer—a key mechanism for enhancing NLO response. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this context. A smaller HOMO-LUMO energy gap generally correlates with higher NLO activity. jmcs.org.mx

The theoretical NLO properties are typically quantified by the first hyperpolarizability (β). A high β value is indicative of a strong second-order NLO response. For instance, in triphenylamine-based α-cyanocinnamic acid systems, the introduction of fluorine atoms as electron-withdrawing groups was found to significantly enhance the computed static second-order polarizability (βtot). jmcs.org.mxresearchgate.net This suggests that strategic substitutions on the phenyl ring of this compound could be a viable strategy for tuning its NLO properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While no specific QSAR or QSPR studies were identified for this compound in the reviewed literature, research on related cyanoacrylamide derivatives highlights the methodologies and potential applications of such models.

QSAR studies on benzenesulfonamides that incorporate cyanoacrylamide moieties have been conducted to understand their inhibitory activity against carbonic anhydrase isoforms associated with tumors. nih.gov In these studies, molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, are calculated using software like Gaussian, Hyperchem, and EDRAGON. These descriptors can be electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological, among others.

The process involves developing a mathematical model, often using multiple linear regression (MLR), that relates a set of descriptors to the observed biological activity. nih.gov The predictive power of the resulting QSAR model is then validated, for instance, by using the leave-one-out cross-validation technique. nih.govimist.ma Such models can be instrumental in predicting the activity of newly designed compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. imist.ma

Similarly, QSAR models have been developed for other classes of cyanoacrylamide-containing compounds, such as those with antiproliferative activity. imist.ma These studies have employed various modeling techniques, including principal component analysis (PCA), multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN), to establish a relationship between the chemical structure and the biological effect. imist.ma

The development of QSAR/QSPR models for this compound and its derivatives could provide valuable insights into its potential biological activities and physicochemical properties. Such models would enable the prediction of how structural modifications, such as substitutions on the phenyl ring, would affect its characteristics, thereby guiding the design of new compounds with enhanced or specific functionalities.

Pharmacological and Biological Activity Research in Vitro and Mechanism of Action Studies

Anti-Inflammatory Research

The anti-inflammatory properties of 2-cyano-3-phenylacrylamide (B1607073) derivatives are an area of active investigation. Studies on compounds with this core structure suggest a potential to modulate inflammatory responses through various mechanisms, including the inhibition of key enzymes and signaling pathways.

Mechanisms of Inhibition of Inflammatory Mediators (e.g., COX, LOX)

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are crucial mediators of the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govjddtonline.info

While direct enzymatic inhibition assays for 2-Cyano-3-(2-hydroxyphenyl)acrylamide on COX and LOX are not extensively documented in the available literature, in silico molecular docking studies have been performed on structurally related compounds. For instance, the compound (E)-2-cyano-N,3-diphenylacrylamide was evaluated via molecular docking for its binding potential to COX-2 and 5-LOX, suggesting that this class of molecules may interact with these enzymatic targets. nih.govmdpi.com The simultaneous blocking of both pathways can lead to a more comprehensive reduction in inflammatory mediators. nih.govbiorxiv.org This suggests that compounds based on the 2-cyano-3-phenylacrylamide scaffold are viable candidates for investigation as dual COX/LOX inhibitors. nih.govmdpi.com

Modulation of Inflammatory Pathways in Cellular Models

Research using cellular models, particularly macrophage cell lines like RAW 264.7, has provided significant insight into the anti-inflammatory mechanisms of 2-cyano-3-acrylamide derivatives. These compounds have been shown to inhibit the production of key inflammatory mediators in response to stimuli like lipopolysaccharide (LPS). nih.govscielo.br

One of the primary mechanisms identified is the inhibition of nitric oxide (NO) production. josai.ac.jpnih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Studies on related acrylamide (B121943) compounds demonstrate a significant, dose-dependent reduction in NO production in LPS-stimulated macrophages. scielo.brresearchgate.net This effect is often linked to the downregulation of iNOS protein expression. josai.ac.jpnih.govresearchgate.net

Furthermore, these derivatives can modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade in immunity and inflammation. nih.govaustinpublishinggroup.com The structurally similar compound Tyrphostin AG490, a tyrosine kinase inhibitor, has been shown to suppress the JAK/STAT pathway by inhibiting the phosphorylation of STAT3. nih.govresearchgate.net This action curtails the expression of various pro-inflammatory cytokines. nih.govmdpi.com Experimental data on related compounds show a marked decrease in the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov

| Compound Class | Mediator/Pathway | Observed Effect | Potential Mechanism | References |

|---|---|---|---|---|

| 2-Cyano-3-phenylacrylamides | Nitric Oxide (NO) | Significant reduction in production | Inhibition of iNOS protein expression | scielo.brjosai.ac.jpnih.gov |

| Tyrphostin Analogs (e.g., AG490) | JAK/STAT Pathway | Inhibition of STAT3 phosphorylation | Direct inhibition of Janus kinase (JAK) | nih.govnih.govresearchgate.net |

| 2-Cyano-3-phenylacrylamides | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Decreased secretion | Downregulation of inflammatory signaling pathways (e.g., JAK/STAT, NF-κB) | nih.govmdpi.com |

Antioxidant Research

The antioxidant potential of this compound is intrinsically linked to its chemical structure, specifically the presence of a phenolic hydroxyl group. This feature allows it to participate in reactions that neutralize harmful free radicals, thereby mitigating oxidative stress.

Free Radical Scavenging Mechanisms (e.g., DPPH, Nitric Oxide)

Phenolic compounds are well-established free radical scavengers. researchgate.net The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. mdpi.com

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to evaluate this activity. In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. mdpi.comacs.org The efficiency of a compound is often expressed as its IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals. rjptonline.org Phenolic compounds, by virtue of their ability to donate hydrogen, typically show significant activity in this assay. researchgate.net

Similarly, these compounds can scavenge nitric oxide (NO) radicals. In aqueous solution at physiological pH, sodium nitroprusside spontaneously generates nitric oxide, which can be measured. An antioxidant compound competes with oxygen to react with the NO, thus inhibiting the formation of nitrite. rjptonline.org The presence of the phenolic group in this compound suggests it is capable of acting through these scavenging mechanisms.

Lipid Peroxidation Inhibition Studies

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.govmdpi.com This process consists of three main stages: initiation, propagation, and termination. nih.gov

Antioxidants, particularly phenolic compounds, can inhibit lipid peroxidation primarily by acting as radical chain-breakers. researchgate.net During the propagation stage, the antioxidant donates a hydrogen atom to the peroxyl radical (ROO•), forming a lipid hydroperoxide and a resonance-stabilized antioxidant radical. This new radical is significantly less reactive than the peroxyl radical, thus slowing or halting the chain reaction. mdpi.comresearchgate.net While specific studies on the lipid peroxidation inhibitory effects of this compound are limited, its inherent free radical scavenging ability, conferred by the phenolic group, strongly suggests a potential protective role against lipid oxidation. core.ac.ukacs.org

Role of Hydroxyl Groups in Antioxidant Capacity

The antioxidant capacity of phenolic compounds is fundamentally determined by the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.govnih.gov The -OH group is the active pharmacophore responsible for the free radical scavenging activity. nih.gov

The primary mechanism is Hydrogen Atom Transfer (HAT), where the phenolic -OH group donates its hydrogen atom to a free radical. The ease with which this occurs is related to the O-H bond dissociation enthalpy (BDE); a lower BDE indicates a greater ability to donate the hydrogen atom. researchgate.net Upon donation, a phenoxyl radical is formed, which is stabilized by the resonance delocalization of the unpaired electron across the aromatic ring. nih.gov This stability prevents the antioxidant itself from becoming a pro-oxidant and initiating new radical chains.

The structure-activity relationship for phenolic acids and related compounds shows that the presence of electron-donating groups on the ring can further lower the O-H BDE, enhancing antioxidant activity. nih.govresearchgate.net For this compound, the single hydroxyl group in the ortho position on the phenyl ring is the critical structural feature responsible for its predicted antioxidant and radical scavenging properties. researchgate.netmdpi.com

Enzyme Inhibition Research

The 2-cyanoacrylamide scaffold is a core component in various enzyme inhibitors, demonstrating a broad range of biological activities.

Tyrosinase is the key, rate-limiting enzyme in the process of melanogenesis, the pathway for melanin (B1238610) synthesis. nih.govmdpi.comkjpr.kr Consequently, it is a primary target for developing agents to treat hyperpigmentation disorders. nih.gov Derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA), which possess a linear β-phenyl-α,β-unsaturated carbonyl scaffold, have been synthesized and evaluated for their tyrosinase inhibitory effects. nih.gov

In one study, a CPA derivative, CPA2, was shown to significantly suppress tyrosinase activity and melanogenesis in B16F10 melanoma cells in a dose-dependent fashion. nih.gov Docking simulations suggested that CPA2 could bind directly to the active site of mushroom tyrosinase, with a potential binding affinity greater than that of kojic acid, a well-established tyrosinase inhibitor. nih.gov The anti-melanogenic effects of these compounds are primarily attributed to their direct inhibition of tyrosinase. nih.gov

Table 1: Tyrosinase Inhibitory Activity of CPA2 in B16F10 Cells This table is interactive. You can sort and filter the data.

| Compound | Concentration (μM) | Effect | Cytotoxicity | Source |

|---|---|---|---|---|

| CPA2 | 25 | Tyrosinase inhibition comparable to Kojic Acid | No cytotoxic effect observed | nih.gov |

| Kojic Acid | 25 | Potent tyrosinase inhibitor (standard) | - | nih.gov |

The results indicate that the linear β-phenyl-α,β-unsaturated carbonyl scaffold present in this compound is a promising structure for potent tyrosinase inhibition. nih.gov

Aldose reductase (ALR2) is an enzyme in the polyol pathway that, under hyperglycemic conditions, converts glucose to sorbitol. researchgate.net This process can contribute to oxidative stress and the development of diabetic complications. researchgate.netnih.gov Therefore, ALR2 inhibitors are investigated as potential therapeutic agents.

Research into derivatives of α-cyano-4-hydroxycinnamic acid (CHCA), a compound structurally related to this compound, has identified them as effective multifunctional aldose reductase inhibitors. researchgate.net A library of these compounds displayed good to excellent inhibition of ALR2, with IC50 values ranging from 72 to 405 nM. researchgate.net The most active inhibitor identified in the study, a derivative named 5f, had an IC50 value of 72.7 ± 1.6 nM and also demonstrated significant antioxidant properties. researchgate.net This dual action as an ALR2 inhibitor and an antioxidant suggests such compounds could mitigate hyperglycemia-induced complications by reducing sorbitol accumulation and the generation of reactive oxygen species (ROS). researchgate.net Inhibition of ALR2 is a mechanism known to suppress inflammatory disorders driven by oxidative stress. nih.gov

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in numerous physiological and pathological processes, and certain isoforms, such as CA IX and CA XII, are associated with tumors, making them important therapeutic targets. nih.gov The general pharmacophore for a carbonic anhydrase inhibitor (CAI) consists of a zinc-binding group, a heterocyclic or aromatic ring system, and a "tail" moiety that helps confer isoform selectivity. nih.gov

Studies have shown that the cyanoacrylamide moiety can be incorporated into molecules designed as carbonic anhydrase inhibitors. mdpi.com Specifically, benzenesulfonamides that include cyanoacrylamide moieties have been developed and found to be potent inhibitors of the tumor-associated isoforms CA IX and CA XII, with activity in the low nanomolar and subnanomolar ranges. mdpi.com This indicates that the 2-cyanoacrylamide structure can serve as a key component in the design of highly effective and selective CA inhibitors.

The 2-cyanoacrylamide scaffold has been identified as a pharmacophore for inhibiting various enzymes, including proteases and kinases.

Deubiquitinase (DUB) Inhibition: Deubiquitinases are proteases that regulate the ubiquitin-proteasome system, a critical signaling pathway in eukaryotic cells. nih.gov A library of 2-cyano-3-acrylamide small molecules was screened for anti-infective activity, leading to the identification of a compound, C6, that inhibits DUB activity in both human and murine cells. nih.gov This inhibition of host cell DUBs contributed to a reduction in the intracellular replication of pathogens like murine norovirus and Listeria monocytogenes, demonstrating a host-based therapeutic strategy. nih.gov

Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) Inhibition: TAK1 is a serine/threonine kinase that regulates cell survival and apoptosis pathways, making it a therapeutic target in cancer and inflammatory diseases. nih.gov Imidazopyridine derivatives featuring a 2-cyanoacrylamide moiety have been synthesized as novel TAK1 inhibitors. nih.gov This moiety acts as a Michael acceptor, capable of forming a reversible covalent bond with cysteine residues in the enzyme's active site. nih.gov One such derivative exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM, highlighting the effectiveness of the 2-cyanoacrylamide group in designing reversible covalent kinase inhibitors. nih.gov

Table 2: Other Enzyme Inhibitory Activities of 2-Cyanoacrylamide Derivatives This table is interactive. You can sort and filter the data.

| Enzyme Target | Derivative Class | Key Finding | IC50 | Source |

|---|---|---|---|---|

| Deubiquitinases (DUBs) | 2-Cyano-3-acrylamide | Compound C6 inhibits DUBs, reducing pathogen replication. | Not specified | nih.gov |

| TAK1 Kinase | Imidazopyridine-2-cyanoacrylamide | Potent, reversible covalent inhibition. | 27 nM | nih.gov |

Dihydrofolate reductase (DHFR) is an essential enzyme in both prokaryotic and eukaryotic cells, responsible for converting dihydrofolate into tetrahydrofolate. nih.govmdpi.com This product is crucial for the synthesis of precursors needed for DNA synthesis and cell proliferation. mdpi.com Because of its vital role, DHFR is a well-established target for antibacterial, antiprotozoal, and anticancer drugs. nih.govmdpi.com While extensive research has been conducted on various heterocyclic compounds as DHFR inhibitors, the available search results did not provide specific information linking this compound or its direct derivatives to inhibitory activity against either DNA gyrase or DHFR. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Based on the available research data, a comprehensive article focusing solely on the pharmacological and biological activities of the specific chemical compound “this compound” cannot be generated at this time.

Extensive searches for scientific literature detailing the in vitro anticancer research of "this compound" did not yield specific results for the outlined subsections. The performed queries found no data regarding this particular compound's effects on:

In Vitro Cytotoxicity: No studies detailing the half-maximal inhibitory concentration (IC₅₀) values in HCT116, A549, MCF7, PC3, or HepG2 cancer cell lines were found.

Apoptosis Induction Mechanisms: Information on how this specific compound may induce programmed cell death is not available.

Cell Cycle Arrest Analysis: There is no data on its effects on cell cycle phases.

Inhibition of Metalloproteinases (MMPs): Research on the compound's ability to inhibit MMPs could not be located.

Downregulation of Angiogenic Factors: No studies were found concerning its impact on HIF-1alpha or VEGF.

Specific Gene Expression Modulation: There is a lack of data on how this compound modulates gene expression in cancer cells.

While research exists for the broader class of acrylamides and its various other derivatives, the strict requirement to focus exclusively on "this compound" prevents the inclusion of that information. Therefore, it is not possible to construct an article that is scientifically accurate and strictly adheres to the provided outline. Further research on this specific compound is required before such an article can be written.

Anticancer Research in Cell Line Models

Selectivity against Normal Cell Lines

The selectivity of a potential therapeutic agent against cancerous cells versus normal, healthy cells is a critical determinant of its potential clinical utility. An ideal anticancer compound would exhibit high toxicity towards malignant cells while demonstrating minimal to no cytotoxic effects on normal cells, thereby reducing the potential for adverse side effects.

Currently, there is a notable lack of publicly available scientific literature that specifically investigates the cytotoxic profile of this compound against normal human cell lines. Extensive searches of chemical and biological databases have not yielded studies that conduct a direct comparative analysis of this compound's effects on cancerous versus non-cancerous cells.

However, research on structurally related 2-cyanoacrylamide derivatives provides some insight into the potential selectivity of this class of compounds. For instance, a study on a series of (E)‐2‐Cyano‐N‐(tetrahydrobenzo[b]thiophen‐2‐yl)acrylamide derivatives tested their cytotoxic effects on a panel of human cancer cell lines, including hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), pancreatic cancer (PACA2), and prostate cancer (PC3), alongside a normal human skin fibroblast cell line (BJ1). researchgate.netresearchgate.net This type of comparative study is essential for determining a selectivity index, which quantifies the differential activity of a compound.

Another study focused on caffeic acid amide derivatives of 2-cyano-(3-substituted phenyl)acrylamides reported their inhibitory activities against various human cancer cell lines, such as gastric carcinoma (BGC-823), nasopharyngeal carcinoma (KB), and hepatoma (BEL-7402), with specific IC50 values. researchgate.net However, this study did not include a normal cell line to assess selectivity. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Group Position and Substitution on Biological Activities

The presence and position of a hydroxyl (-OH) group on the phenyl ring of acrylamide (B121943) derivatives are critical determinants of their biological efficacy. Phenolic hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling crucial interactions within the binding sites of target proteins.

Influence of Cyano Group on Pharmacological Profiles

The α-cyano group (-C≡N) is a small but powerful functional group that profoundly influences the pharmacological profile of the acrylamide scaffold. Its primary role stems from its strong electron-withdrawing nature, which enhances the electrophilicity of the β-carbon in the acrylamide's α,β-unsaturated system. This increased reactivity is crucial for the molecule's function as a Michael acceptor, facilitating covalent bond formation with nucleophilic residues in target proteins.

Beyond enhancing reactivity, the cyano group offers additional benefits. It can act as a hydrogen bond acceptor through the lone pair of electrons on the nitrogen atom. This allows it to form specific, non-covalent interactions with hydrogen bond donor residues (such as the amide backbones of amino acids) within a protein's binding pocket. This dual functionality has led to the concept of a "nitrile trap," where the group can engage with both nucleophilic and hydrogen-bonding residues to secure the inhibitor in the active site. The introduction of the cyano group has been a key strategy in developing potent inhibitors for various enzymes, including kinases and deubiquitinases. nih.gov In stilbene-based anticancer agents, the introduction of a cyano group on the ethylene (B1197577) bridge was found to fix the molecular configuration and lead to strong antiproliferative activity. nih.gov

Role of Acrylamide Moiety as a Pharmacophore

The acrylamide moiety is a well-established pharmacophore, particularly in the design of targeted covalent inhibitors. rsc.org Its defining feature is the α,β-unsaturated carbonyl system, which functions as a Michael acceptor or "warhead." This electrophilic center can react with nucleophilic amino acid residues, most commonly cysteine, at or near the active site of a target enzyme. nih.govtandfonline.com

This reaction forms a stable covalent bond between the inhibitor and the protein, leading to prolonged, often irreversible, inhibition. rsc.org This mechanism offers significant therapeutic advantages, including increased potency and a longer duration of action, as the biological effect is not dependent on the inhibitor's concentration in circulation once the covalent bond is formed. Numerous clinically approved drugs, such as the kinase inhibitors Ibrutinib and Afatinib, utilize the acrylamide pharmacophore to achieve their therapeutic effects. rsc.org The reactivity of the acrylamide can be modulated by substituents; for example, the addition of an α-cyano group makes the system a better Michael acceptor, leading to the design of reversible covalent inhibitors that offer a balance between potency and reduced off-target effects. nih.govtandfonline.com

Derivatization Strategies and Their Effect on Potency and Selectivity

Systematic derivatization of the 2-cyano-3-phenylacrylamide (B1607073) scaffold is a cornerstone of medicinal chemistry efforts to optimize its therapeutic properties. These strategies involve modifying various parts of the molecule to enhance potency against the desired target while improving selectivity over other related proteins.

Key derivatization approaches include:

Substitution of the Phenyl Ring: Introducing different functional groups (e.g., methyl, methoxy, halo groups) at various positions on the phenyl ring alters the electronic and steric properties of the molecule. This can significantly impact binding affinity and selectivity.

Modification of the Acrylamide Moiety: Attaching different chemical groups to the terminal acrylamide can tune its reactivity and allow it to interact with different regions of the target's binding pocket.

A prime example is the development of Transforming growth factor beta-activated kinase 1 (TAK1) inhibitors. nih.govtandfonline.com In a series of derivatives, the phenyl ring of the 2-cyano-3-phenylacrylamide moiety was replaced with various substituted heterocyclic rings. This SAR study revealed that specific substitutions dramatically influenced inhibitory potency. nih.govtandfonline.com The data below illustrates how modifications to the R group in the 2-cyano-3-(R)acrylamide moiety impacted the half-maximal inhibitory concentration (IC₅₀) against TAK1. nih.govtandfonline.com

| Compound ID | R Group (Substitution) | TAK1 IC₅₀ (nM) |

|---|---|---|

| 13a | Phenyl | 385 |

| 13b | 4-Methylthiazol-2-yl | 121 |

| 13e | Pyridin-2-yl | 132 |

| 13h | 6-Methylpyridin-2-yl | 27 |

| 13m | Pyridin-3-yl | 101 |

| 13o | 2-Methylpyridin-3-yl | 46 |

| 13q | Pyridin-4-yl | 230 |

As the table shows, the simple phenyl derivative (13a) had moderate activity, while replacing it with a 6-methylpyridin-2-yl group (13h) resulted in a more than 14-fold increase in potency, highlighting the profound impact of subtle structural changes. nih.govtandfonline.com

Design of Hybrid Molecules Incorporating Other Bioactive Scaffolds

Molecular hybridization is an advanced drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single, new chemical entity. The goal is to produce hybrid molecules with enhanced affinity, improved selectivity, or a multi-target mechanism of action that can be advantageous for treating complex diseases.

The 2-cyano-3-phenylacrylamide scaffold serves as an excellent component for this approach. Its well-defined role as a covalent warhead can be combined with other molecular scaffolds known to have affinity for specific biological targets. For instance, researchers have synthesized hybrid molecules by linking the 2-cyanoacrylamide moiety to other biologically active heterocyclic systems like pyrazole (B372694) and thiophene. mdpi.com Pyrazoles are known to exhibit a wide range of medicinal properties, and their inclusion is intended to guide the acrylamide warhead to the target and provide additional binding interactions. mdpi.com

Other examples include tethering the 2-cyanoacrylamide group to an imidazopyridine scaffold to create potent TAK1 inhibitors. nih.govtandfonline.com This strategy combines the covalent-binding capability of the acrylamide with the specific recognition features of the imidazopyridine core, leading to highly effective and selective inhibitors. This modular approach allows medicinal chemists to rationally design novel therapeutics by combining the strengths of different pharmacophores. nih.govtandfonline.com

Advanced Applications and Materials Science Research

Corrosion Inhibition Properties and Mechanisms on Metal Surfaces

The presence of nitrogen and oxygen atoms, along with a cyano group and a phenyl ring, in 2-Cyano-3-(2-hydroxyphenyl)acrylamide suggests its potential as an effective corrosion inhibitor. These features allow the molecule to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosive attacks, particularly in acidic environments. The mechanism of inhibition is primarily understood through its adsorption behavior and can be characterized by various electrochemical techniques.

Adsorption Behavior and Isotherm Models (e.g., Langmuir)

The efficacy of a corrosion inhibitor is fundamentally linked to its adsorption onto the metal surface it is meant to protect. This process involves the displacement of water molecules and other corrosive species from the surface by the inhibitor molecules. The nature of this adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal.

To understand the adsorption process of acrylamide (B121943) derivatives, researchers often employ adsorption isotherm models. These models provide a mathematical description of the relationship between the concentration of the inhibitor in the solution and the extent of surface coverage (θ) on the metal at a constant temperature. researchgate.netijstr.org Common models include Langmuir, Temkin, and Freundlich isotherms.

Studies on similar acrylamide derivatives have shown that their adsorption often follows the Langmuir isotherm model. nih.govmdpi.comsemanticscholar.org This model assumes that a monolayer of inhibitor molecules forms on the metal surface, with no interaction between the adsorbed molecules. The degree of surface coverage (θ) is calculated using the formula: θ = (%IE) / 100, where %IE is the inhibition efficiency. The Langmuir isotherm is represented by the equation:

C/θ = 1/K_ads + C

where C is the inhibitor concentration and K_ads is the equilibrium constant of the adsorption process. Plotting C/θ against C yields a straight line, confirming the applicability of the Langmuir model. jetir.org

The spontaneity and strength of the adsorption are determined by the Gibbs free energy of adsorption (ΔG°_ads). A negative value for ΔG°_ads indicates a spontaneous adsorption process. mdpi.com Typically, values around -20 kJ/mol suggest physisorption, while values of -40 kJ/mol or higher are indicative of chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the metal surface. nih.govmdpi.com

Table 1: Adsorption Parameters for Acrylamide Derivatives on Copper in 1.0 M HNO₃

| Compound | Temperature (K) | K_ads (M⁻¹) | ΔG°_ads (kJ/mol) | Adsorption Model |

|---|---|---|---|---|

| ACR-2¹ | 303 | 1.8 x 10⁴ | -34.9 | Langmuir |

| ACR-3² | 303 | 1.1 x 10⁴ | -33.7 | Langmuir |

This interactive table demonstrates typical adsorption parameters for related acrylamide compounds, showing strong and spontaneous adsorption on the metal surface.

Electrochemical and Chemical Characterization of Inhibition

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization (PP) and electrochemical impedance spectroscopy (EIS) are two of the most common methods used. nih.govsemanticscholar.orgresearchgate.net

Potentiodynamic Polarization (PP): This technique involves scanning a range of potentials and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). From these plots, key parameters like the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc) are determined. A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion inhibition. The inhibition efficiency (%IE) can be calculated using the formula:

%IE = [(i_corr_uninh - i_corr_inh) / i_corr_uninh] x 100

where i_corr_uninh and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively. If both anodic and cathodic Tafel slopes change, the inhibitor is classified as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions. mdpi.comsemanticscholar.org Studies on related acrylamide derivatives have shown them to act as mixed-type inhibitors, with efficiencies reaching over 85% at optimal concentrations. mdpi.comsemanticscholar.org

Electrochemical Impedance Spectroscopy (EIS): EIS provides detailed information about the corrosion process and the protective film formed by the inhibitor. This non-destructive technique measures the impedance of the metal-solution interface over a range of frequencies. The results are often visualized in a Nyquist plot. An increase in the diameter of the semicircular Nyquist plot in the presence of the inhibitor indicates an increase in the charge transfer resistance (R_ct), signifying a lower corrosion rate. EIS data also reveals a decrease in the double-layer capacitance (C_dl), which is attributed to the replacement of water molecules by the inhibitor molecules at the metal surface. mdpi.comsemanticscholar.org

Table 2: Electrochemical Data for Acrylamide Derivatives on Copper in 1.0 M HNO₃

| Inhibitor (Concentration) | i_corr (µA/cm²) | %IE (PP) | R_ct (Ω cm²) | %IE (EIS) |

|---|---|---|---|---|

| Blank | 1150 | - | 25 | - |

| ACR-2¹ (20 x 10⁻⁵ M) | 178 | 84.5 | 180 | 86.1 |

| ACR-3² (20 x 10⁻⁵ M) | 160 | 86.1 | 195 | 87.2 |

This interactive table presents typical electrochemical data, highlighting the reduction in corrosion current and increase in charge transfer resistance upon addition of related acrylamide inhibitors.

Synergistic Effects with Other Inhibitors

The performance of a corrosion inhibitor can sometimes be significantly enhanced by combining it with another inhibiting substance. This phenomenon, known as synergism, occurs when the total inhibition effect of the mixture is greater than the sum of the individual effects. electrochemsci.org The synergistic effect often arises from the interaction between the two inhibitor molecules, leading to a more stable and denser protective film on the metal surface. electrochemsci.org

Potential as Non-Linear Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. jhuapl.edu These materials are critical for a range of advanced photonic applications, including optical switching, frequency conversion, and data storage. Organic molecules with extensive π-conjugated systems and electron-donating and electron-accepting groups often exhibit significant NLO properties.

Theoretical studies on (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, a close isomer of the title compound, suggest its potential as a good candidate for NLO materials. nih.gov The analysis, based on density functional theory (DFT), indicates that the molecule possesses a high first hyperpolarizability (β), which is a measure of the second-order NLO response. This property is essential for applications like second-harmonic generation (SHG), where light of a certain frequency is converted to light with double that frequency.

The NLO properties arise from the intramolecular charge transfer that occurs from the electron-donating hydroxyl group (-OH) through the conjugated π-system to the electron-withdrawing cyano (-CN) and amide (-CONH₂) groups upon excitation by an intense light source. nih.gov Frontier molecular orbital analysis (HOMO-LUMO) further supports this, showing a low energy gap which facilitates electron delocalization and enhances the NLO response. nih.gov

Table 3: Calculated NLO Properties for (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 6.25 Debye |

| First Hyperpolarizability (β) | 3.78 x 10⁻³⁰ esu |

| HOMO-LUMO Energy Gap | 4.5 eV |

This interactive table summarizes the key theoretical NLO properties, indicating the molecule's potential for use in photonic devices.

Integration into Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer a pathway to create novel materials with tailored properties that surpass those of the individual constituents. frontiersin.org The functional groups present in this compound make it an excellent candidate for integration into such hybrid systems.

For example, the hydroxyl (-OH) group can be used to anchor the molecule onto the surface of inorganic nanoparticles, such as silica (B1680970) (SiO₂), titania (TiO₂), or metal oxides. This functionalization can serve several purposes:

Enhanced Corrosion Resistance: By grafting the inhibitor molecule onto inorganic particles, a hybrid coating can be developed. This coating would combine the barrier properties of the inorganic matrix with the active corrosion inhibition of the organic molecule, potentially leading to a more durable and long-lasting protective system. frontiersin.org

Controlled Release Systems: The organic molecule could be loaded into porous inorganic carriers. The interaction between the molecule and the carrier's surface would allow for a controlled and sustained release of the inhibitor, providing long-term protection. frontiersin.org

Multifunctional Materials: By integrating the NLO-active this compound into a stable and processable inorganic or polymeric matrix, new hybrid materials for photonic applications could be fabricated. researchgate.net This approach helps to overcome issues like poor processability or thermal instability that can affect purely organic NLO crystals.

The synthesis of these hybrid materials could be achieved through various methods, including sol-gel processes or direct surface modification of pre-synthesized inorganic structures. The resulting materials would possess a unique combination of properties derived from both the organic and inorganic components.

Future Research Directions and Translational Potential

Exploration of Additional Biological Activities and Targets

The versatility of the 2-cyanoacrylamide core suggests that its biological activities may extend beyond those currently identified. While derivatives have shown promise as deubiquitinase (DUB) inhibitors and tyrosinase inhibitors, a systematic exploration of other potential targets is warranted. nih.govnih.gov

Future research should focus on screening 2-cyano-3-(2-hydroxyphenyl)acrylamide and its analogs against a broader range of biological targets. Key areas of interest include:

Kinase Inhibition: Many kinase inhibitors feature a Michael acceptor acrylamide (B121943) moiety. Given that derivatives have already been developed as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), screening against other kinase families, such as tyrosine kinases and serine/threonine kinases, could reveal novel anti-cancer or anti-inflammatory agents. nih.govnih.gov

Host-Directed Therapeutics: A derivative, compound C6, has demonstrated anti-infective properties against both viral and bacterial pathogens by inhibiting host DUBs. nih.govnih.gov This highlights the potential of this scaffold in developing host-directed therapies, which are less susceptible to pathogen resistance. nih.gov Further studies could investigate its efficacy against other intracellular pathogens and elucidate the specific host pathways being modulated.

Enzyme Inhibition: The successful identification of tyrosinase inhibitors based on a similar (E)-2-cyano-3-(substituted phenyl)acrylamide scaffold suggests the potential for targeting other enzymes involved in metabolic or signaling pathways. nih.gov

A comprehensive screening approach against diverse enzyme and receptor panels could uncover entirely new therapeutic applications for this versatile scaffold.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency

The synthesis of this compound derivatives typically relies on established condensation reactions, such as the Knoevenagel condensation between a substituted benzaldehyde and 2-cyanoacetamide. mdpi.com While effective, future work should aim to develop more advanced and efficient synthetic strategies.

Potential avenues for methodological improvement include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of related heterocyclic compounds and could be adapted for 2-cyanoacrylamide derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control. Developing a flow-based synthesis would be beneficial for the large-scale production required for extensive pre-clinical testing.

Catalytic Methods: Exploring novel catalysts for the condensation step could lead to milder reaction conditions, higher yields, and a reduction in waste products. mdpi.com

These advanced methodologies can facilitate the rapid and efficient generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

| Synthetic Method | Description | Potential Advantages | Reference |

| Knoevenagel Condensation | Condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as 2-cyanoacetamide, in the presence of a basic catalyst. | Simple, high-yielding, well-established. | mdpi.com |

| Reaction with Acryloyl Chloride | Acylation of an amine with acryloyl chloride to form the acrylamide backbone. | Versatile for creating N-substituted acrylamides. | sapub.org |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to heat reactions. | Reduced reaction times, increased yields, improved purity. | mdpi.com |

Refinement of Computational Models for Predictive Capabilities

Computational modeling has proven valuable in understanding the mechanism of action of 2-cyanoacrylamide derivatives. nih.govresearchgate.net Future efforts should focus on refining these models to enhance their predictive power for bioactivity, toxicity, and pharmacokinetic properties.

Key areas for development include: